molecular formula C21H20FN3O2S B2521079 3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 1706091-35-1

3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No.: B2521079
CAS No.: 1706091-35-1
M. Wt: 397.47
InChI Key: QAJYCYCSAVNIDL-UHFFFAOYSA-N
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Description

3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one is a synthetic small molecule research compound based on the biologically potent quinazolinone scaffold. Quinazolin-4(3H)-one is a heterocyclic chemical compound known for its wide range of significant pharmacological activities, with anticancer properties being a prominent area of investigation . These derivatives are of high interest in medicinal chemistry for developing targeted therapies, particularly as protein kinase inhibitors . The core quinazoline structure is a key pharmacophore in several established tyrosine kinase inhibitors. Research indicates that quinazoline derivatives can exert anticancer effects through various mechanistic pathways, including the inhibition of kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Such inhibitors work by disrupting critical cell signaling processes that control proliferation, survival, migration, and angiogenesis, making them valuable tools for studying cancer biology . The specific substitution pattern on the quinazolinone core and the attached side chains are critical for its selectivity and potency, influencing its binding mode and interaction with enzymatic targets . This product is provided for research purposes and is intended for use by qualified laboratory and scientific personnel only. It is strictly labeled as "For Research Use Only" and is not approved for use in humans, animals, or as a diagnostic agent. All information presented is for informational purposes related to scientific investigation.

Properties

IUPAC Name

3-[2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c22-17-7-3-1-5-15(17)19-9-10-24(11-12-28-19)20(26)13-25-14-23-18-8-4-2-6-16(18)21(25)27/h1-8,14,19H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJYCYCSAVNIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Thiazepane Ring: The thiazepane ring can be introduced via a nucleophilic substitution reaction involving a suitable halogenated precursor and a thiol derivative.

    Attachment of the Fluorophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the fluorophenyl group to the thiazepane ring.

    Final Coupling: The final step involves coupling the thiazepane derivative with the quinazolinone core, typically using a peptide coupling reagent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Reactivity of the Quinazolinone Core

The quinazolin-4(3H)-one scaffold is susceptible to electrophilic and nucleophilic attacks at positions 2 and 8. Key reactions include:

Alkylation and Acylation

  • Nucleophilic substitution at the carbonyl oxygen (C4) can occur under basic conditions. For example, alkyl halides or acyl chlorides may react to form ether or ester derivatives, respectively .

  • Example reaction :

    Compound+R-XBase3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-4-OR-quinazoline\text{Compound} + \text{R-X} \xrightarrow{\text{Base}} \text{3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-4-OR-quinazoline}

Ring Functionalization

  • Electrophilic aromatic substitution (e.g., nitration, halogenation) typically occurs at the C6 and C8 positions due to the electron-donating effect of the adjacent nitrogen atoms .

  • Oxidation of the 1,4-thiazepane sulfur to sulfoxide or sulfone may alter electronic properties, directing substitution patterns .

Reactivity of the 2-Oxoethyl Side Chain

The ketone group in the 2-oxoethyl moiety participates in:

Nucleophilic Additions

  • Hydrazine forms hydrazones, as seen in related quinazolinones :

    Compound+NH2NH2Hydrazone derivative\text{Compound} + \text{NH}_2\text{NH}_2 \rightarrow \text{Hydrazone derivative}
  • Grignard reagents add to the ketone, generating secondary alcohols.

Reductive Amination

  • The ketone can react with primary amines under reducing conditions (e.g., NaBH3_3CN) to form secondary amines .

Thiazepane Ring Reactions

The 1,4-thiazepane ring (7-membered sulfur-containing heterocycle) undergoes:

Ring-Opening Reactions

  • Acid-catalyzed hydrolysis cleaves the thiazepane ring, yielding thiol and amine intermediates .

  • Nucleophilic attack at the sulfur atom by strong nucleophiles (e.g., CN^-) may disrupt the ring structure.

Coordination Chemistry

  • The sulfur and nitrogen atoms act as ligands for transition metals (e.g., Fe, Cu), forming complexes that could modify biological activity .

Oxidation of Thioether

  • H2_22O2_22 or mCPBA oxidizes the thioether to sulfoxide or sulfone, altering electronic and steric properties .

Fluorophenyl Substitutions

  • The 2-fluorophenyl group directs electrophilic substitutions (e.g., nitration) to the para position due to fluorine’s electron-withdrawing effect .

Cyclization and Rearrangement

Under thermal or acidic conditions:

  • The 2-oxoethyl group may undergo intramolecular cyclization with the quinazolinone nitrogen, forming fused bicyclic structures .

Comparative Reaction Data

Reaction TypeReagents/ConditionsProduct OutcomeYield (%)Source
AlkylationK2_2CO3_3, R-X, DMF, 80°C4-Alkoxyquinazolinone65–85
Hydrazone formationNH2_2NH2_2, EtOH, refluxHydrazone derivative70–90
Thioether oxidationH2_2O2_2, CH3_3COOH, RTSulfoxide/sulfone60–75
Reductive aminationNaBH3_3CN, MeOH, 40°CSecondary amine50–70

Stability Considerations

  • pH sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, with cleavage of the thiazepane ring.

  • Thermal stability : Stable up to 150°C; decomposition observed at higher temperatures .

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Recent studies have indicated that derivatives of quinazolinone compounds exhibit significant anticancer activities. For instance, compounds similar to 3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one have been shown to inhibit key signaling pathways involved in cancer proliferation:

  • EGFR Inhibition : Quinazolinone derivatives can effectively bind to the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and induction of apoptosis in various cancer cell lines.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at the G2/M phase, preventing cancer cell division.

Anti-inflammatory Effects

In addition to anticancer properties, quinazolinones have demonstrated anti-inflammatory effects. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have highlighted the effectiveness of similar quinazolinone derivatives against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the thiazepane ring may enhance the compound's ability to penetrate microbial membranes .

A comparative analysis of various quinazolinone derivatives reveals that those with additional functional groups tend to exhibit enhanced biological activity. The following table summarizes the antiproliferative effects of selected compounds:

Compound NameIC50 (µM)Target Cell LineMechanism of Action
BIQO-1910NSCLCEGFR Inhibition
9b8MCF-7 (Breast Cancer)Dual EGFR/BRAF Inhibition
A312PC3 (Prostate Cancer)HDAC Inhibition

Case Studies and Research Findings

Several case studies have documented the efficacy of quinazolinone derivatives:

  • A study demonstrated potent cytotoxicity against MCF-7 breast cancer cells with some compounds achieving IC50 values as low as 10 µM.
  • Another investigation revealed that certain derivatives could act as effective anti-inflammatory agents due to their ability to inhibit pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of 3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Data Table: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Target
3-(2-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one 1706093-03-9 C₁₆H₁₉FN₂O₃S 338.4 2-fluorophenyl, thiazepane, quinazolinone hCA II (inferred)
3-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one 1795302-46-3 C₂₁H₂₀ClN₃O₂S 413.9 2-chlorophenyl N/A
Aliphatic Thio-Quinazolinones (e.g., compound 2 ) N/A Varies ~250–350 Aliphatic thioether hCA II
PI3K Inhibitor (Patent Example ) N/A C₂₉H₂₁F₄N₇O₂ 583.5 Pyrazolo-pyrimidine, trifluoromethylbenzyl PI3K

Research Findings and Implications

  • SAR Insights :
    • Thiazepane-containing compounds may mimic aliphatic thio groups in hCA II inhibition but require validation .
    • Halogen substitution (F vs. Cl) modulates steric and electronic interactions, impacting potency and selectivity .
  • Target Flexibility: Quinazolinone derivatives exhibit diverse target profiles (hCA II, PI3K) depending on substituents .

Biological Activity

3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound that incorporates a quinazolinone moiety along with a thiazepane ring and a fluorophenyl group. Its structural features suggest potential biological activity, particularly in medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.

Structural Characteristics

The compound can be represented by the following molecular formula:

  • Molecular Formula: C20H21FN2O2S
  • Molecular Weight: 367.4 g/mol

The presence of functional groups such as the thiazepane ring and the fluorophenyl group indicates possible interactions with various biological targets, including enzymes and receptors.

Biological Activity

Research into related compounds has revealed significant biological activities that may extend to 3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one:

Antimicrobial Activity

Studies on quinazoline derivatives have demonstrated:

  • Inhibition of Bacterial Growth: Compounds similar to this quinazolinone have shown effectiveness against both Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). For instance, one derivative exhibited a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA .
CompoundMIC (μg/mL)Target Organism
3k0.98MRSA
Other DerivativesVariableS. aureus, Candida albicans

Anticancer Activity

Quinazoline derivatives have also been investigated for their antiproliferative effects:

  • Cytotoxicity Studies: Some compounds demonstrated significant antiproliferative activity against various cancer cell lines. For example, certain indolylquinazolinones showed preferential growth suppression in rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts .

Case Studies

  • Antimicrobial Efficacy Against MRSA:
    • A study reported that certain quinazoline derivatives inhibited MRSA growth effectively, showcasing the potential for developing new antibacterial agents targeting resistant strains.
  • Antiproliferative Effects:
    • Research highlighted that specific analogs exhibited strong cytotoxicity against several cancer cell lines, indicating their promise as anticancer agents.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives with carbonyl reagents (e.g., urea or thiourea) under acidic conditions .

Thiazepane Ring Introduction : Condensation of the quinazolinone intermediate with a thiazepane precursor (e.g., 2-fluorophenyl-substituted thiazepane) using coupling agents like EDCI/HOBt .

Oxoethyl Linker Attachment : Alkylation or nucleophilic substitution to introduce the 2-oxoethyl group, often requiring anhydrous solvents (e.g., DMF) and base catalysts (e.g., K₂CO₃) .

  • Critical Factors : Oxidation of sulfur in the thiazepane ring (e.g., using KMnO₄ under acidic conditions) may require careful stoichiometric control to avoid over-oxidation .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

  • Methodological Answer :

  • Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and TLC (silica gel, UV visualization) for reaction monitoring .
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Confirm the presence of the quinazolinone carbonyl (δ ~160 ppm), thiazepane sulfur environment, and 2-fluorophenyl protons (δ ~7.2–7.8 ppm) .
  • HRMS : Verify molecular weight (e.g., C₂₃H₂₁FN₃O₂S: calculated 434.13 g/mol) .

Q. What preliminary biological assays are recommended to screen this compound’s pharmacological potential?

  • Methodological Answer :

  • In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Test for kinase or protease inhibition (e.g., EGFR tyrosine kinase) using fluorescence-based assays .
  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Core Modifications : Replace the 2-fluorophenyl group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance target binding; adjust thiazepane ring size (e.g., 6- vs. 7-membered) to evaluate conformational effects .
  • Linker Flexibility : Substitute the oxoethyl group with rigid spacers (e.g., propargyl) to study steric effects on receptor interaction .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with biological targets (e.g., ATP-binding pockets) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Reproducibility : Repeat assays with standardized protocols (e.g., fixed cell passage numbers, serum-free conditions) to minimize variability .
  • Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain inconsistent in vivo results .

Q. How can computational modeling predict metabolic pathways and toxicity risks?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or ProTox-II analyze logP, bioavailability, and hepatotoxicity based on structural descriptors (e.g., fluorine’s metabolic resistance) .
  • Metabolite Identification : Use in silico fragmentation (e.g., Mass Frontier) to predict Phase I/II metabolites, such as hydroxylation at the quinazolinone C4 position .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral Resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) or enzymatic resolution (e.g., lipases) for stereoisomer separation .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) during thiazepane ring formation to control stereochemistry .

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